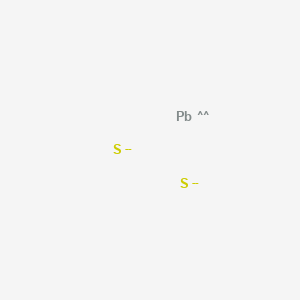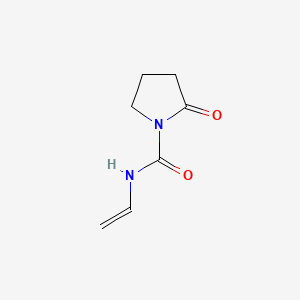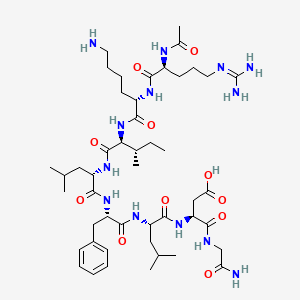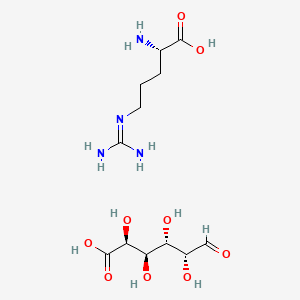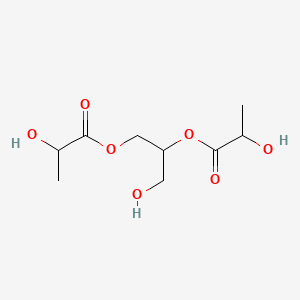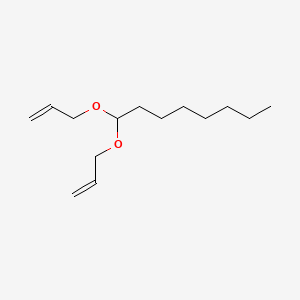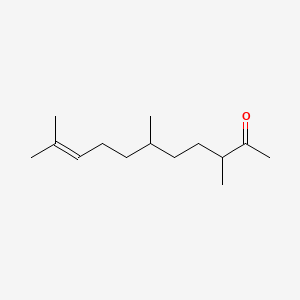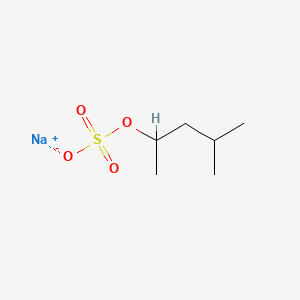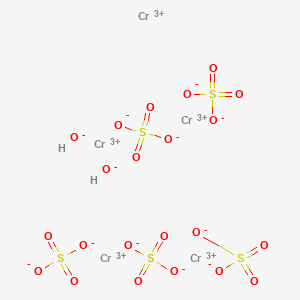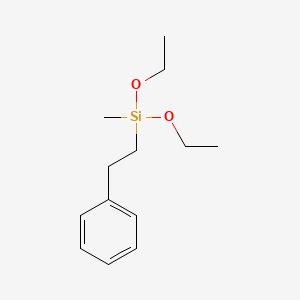
Diethoxymethyl(2-phenylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxymethyl(2-phenylethyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of a silicon atom bonded to a diethoxymethyl group and a 2-phenylethyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.
Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halides, amines; temperatures between 25°C and 100°C.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halosilanes, aminosilanes.
Wissenschaftliche Forschungsanwendungen
Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .
Vergleich Mit ähnlichen Verbindungen
Methyldiethoxysilane: Similar in structure but lacks the phenylethyl group, making it less hydrophobic.
Trimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and solubility properties.
Dimethylsilanediol: Contains two hydroxyl groups instead of ethoxy groups, resulting in higher polarity and different applications.
Uniqueness: Diethoxymethyl(2-phenylethyl)silane is unique due to the presence of both diethoxymethyl and 2-phenylethyl groups, which confer specific hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring selective reactivity and stability.
Eigenschaften
CAS-Nummer |
94087-39-5 |
|---|---|
Molekularformel |
C13H22O2Si |
Molekulargewicht |
238.40 g/mol |
IUPAC-Name |
diethoxy-methyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
BHZXSECGGBRQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(CCC1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


